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molecular formula C7H7FN4 B8423623 5-(1-Azidoethyl)-2-fluoropyridine

5-(1-Azidoethyl)-2-fluoropyridine

Cat. No. B8423623
M. Wt: 166.16 g/mol
InChI Key: DPVWKVPWHZMNQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08063212B2

Procedure details

Hydrogenate 5-(1-azido-ethyl)-2-fluoro-pyridine (4.09 g, 24.59 mmol) under a 60 psi pressure in ethanol (200 mL) in presence of PtO2 (6% w/w). Filter the mixture after 4 hours, remove the solvent on a rotovap, and dry the resulting oil under vacuum to obtain the product (3.149 g). GCMS (EI) m/z 140 M+.
Quantity
4.09 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]([CH:4]([C:6]1[CH:7]=[CH:8][C:9]([F:12])=[N:10][CH:11]=1)[CH3:5])=[N+]=[N-]>C(O)C.O=[Pt]=O>[F:12][C:9]1[N:10]=[CH:11][C:6]([CH:4]([NH2:1])[CH3:5])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
4.09 g
Type
reactant
Smiles
N(=[N+]=[N-])C(C)C=1C=CC(=NC1)F
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O=[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filter the mixture after 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
remove the solvent on a rotovap
CUSTOM
Type
CUSTOM
Details
dry the resulting oil under vacuum

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=N1)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 3.149 g
YIELD: CALCULATEDPERCENTYIELD 91.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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